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Compound of Interest

Compound Name: Paeonilactone A

Cat. No.: B029624 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of Paeonilactone A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Paeonilactone
A, a monoterpenoid isolated from the roots of Paeonia species. The information presented

herein is crucial for the identification, characterization, and quality control of this natural product

in research and drug development settings.

Chemical Structure
Paeonilactone A is a cage-like monoterpenoid with a unique lactone bridge. Its structure was

first elucidated by Hayashi et al. in 1985.

Spectroscopic Data
The following tables summarize the key spectroscopic data for Paeonilactone A, including

Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry

(MS).

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton of Paeonilactone
A. The chemical shifts are indicative of the electronic environment of each carbon atom.
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Carbon No. Chemical Shift (δ) ppm

1 Data not available

2 Data not available

3 Data not available

4 43.1

5 Data not available

6 Data not available

7 Data not available

8 178.2

9 39.5

10 Data not available

Note: The complete ¹³C NMR data set is not fully available in the public domain literature

reviewed. The provided data is based on a study on the metabolism of albiflorin, where

Paeonilactone A was identified as a metabolite.

¹H NMR Spectroscopic Data
Proton NMR data is essential for determining the connectivity of protons and understanding the

stereochemistry of the molecule.

(Specific ¹H NMR data for Paeonilactone A, including chemical shifts, multiplicities, and

coupling constants, were not available in the public domain literature reviewed.)

Infrared (IR) Spectroscopic Data
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic absorption of infrared radiation.

(Specific IR absorption bands for Paeonilactone A were not available in the public domain

literature reviewed.)
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Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, aiding in its identification and structural elucidation.

(Specific mass spectral data, including the molecular ion peak (M+) and major fragmentation

patterns for Paeonilactone A, were not available in the public domain literature reviewed.)

Experimental Protocols
Detailed experimental protocols for the acquisition of the spectroscopic data presented above

are crucial for reproducibility and validation.

Isolation of Paeonilactone A
Paeonilactone A is typically isolated from the roots of Paeonia albiflora PALLAS var.

trichocarpa BUNGE. The general procedure involves extraction with a suitable solvent,

followed by various chromatographic techniques to purify the compound.

Workflow for the Isolation of Paeonilactone A
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Caption: General workflow for the isolation of Paeonilactone A.

Spectroscopic Analysis
The following are generalized protocols for the spectroscopic analysis of natural products like

Paeonilactone A.
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Sample Preparation: A few milligrams of the purified Paeonilactone A are dissolved in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer

(e.g., 400 MHz or higher).

Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (e.g.,

COSY, HSQC, HMBC) NMR spectra. Chemical shifts are reported in parts per million (ppm)

relative to a reference standard (e.g., tetramethylsilane - TMS).

Sample Preparation: The sample can be prepared as a KBr pellet or a thin film on a salt

plate.

Instrumentation: An FT-IR spectrometer is used to record the spectrum.

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Sample Introduction: The sample is introduced into the mass spectrometer via a suitable

ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used for

accurate mass measurements.

Data Acquisition: The mass spectrum is acquired, showing the mass-to-charge ratio (m/z) of

the molecular ion and its fragment ions.

Logical Flow for Spectroscopic Structure Elucidation
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Caption: The role of different spectroscopic techniques in structure elucidation.

Conclusion
The spectroscopic data for Paeonilactone A are fundamental for its unambiguous identification

and for ensuring the purity of samples used in research and development. While the original

complete dataset from the primary literature was not fully accessible for this guide, the provided

information and general protocols offer a solid foundation for researchers working with this

compound. It is highly recommended to refer to the primary literature for the complete and

detailed spectroscopic data.

To cite this document: BenchChem. [Spectroscopic data of Paeonilactone A (NMR, IR, MS)].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b029624#spectroscopic-data-of-paeonilactone-a-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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